(3,4-Dichloro-2-fluorophenyl)methanamine: Technical Guide & Application Profile
(3,4-Dichloro-2-fluorophenyl)methanamine: Technical Guide & Application Profile
This guide provides an in-depth technical analysis of (3,4-Dichloro-2-fluorophenyl)methanamine , a specialized halogenated benzylamine intermediate used in high-precision medicinal chemistry.
Executive Summary
(3,4-Dichloro-2-fluorophenyl)methanamine (also known as 3,4-dichloro-2-fluorobenzylamine) is a critical building block in the synthesis of small-molecule therapeutics, particularly in the development of TREX1 (Three-prime Repair Exonuclease 1) inhibitors and other immunomodulatory agents.
Distinguished by its dense halogenation pattern, this compound offers a unique combination of steric bulk , lipophilicity , and metabolic resistance . The ortho-fluorine atom (C2 position) exerts a specific electronic and steric influence on the benzylic amine, altering its pKa and conformational preference compared to non-fluorinated analogs. This guide details its physicochemical properties, validated synthetic routes, and handling protocols for drug discovery applications.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (3,4-Dichloro-2-fluorophenyl)methanamine |
| Common Synonyms | 3,4-Dichloro-2-fluorobenzylamine; 1-(3,4-Dichloro-2-fluorophenyl)methanamine |
| CAS Number (Precursor) | 1349708-60-6 (Refers to the Nitrile precursor: 3,4-dichloro-2-fluorobenzonitrile) |
| Molecular Formula | C₇H₆Cl₂FN |
| Molecular Weight | 194.03 g/mol |
| SMILES | NCC1=C(F)C(Cl)=C(Cl)C=C1 |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the specific "ortho-effect" zone where the fluorine atom interacts with the methanamine side chain.
Caption: Structural connectivity highlighting the steric proximity of the 2-Fluoro substituent to the reactive amine center.
Physicochemical Properties[3][4][5]
The specific halogenation pattern imparts properties distinct from the mono-halogenated benzylamines.
| Property | Value / Characteristic | Relevance to Drug Design |
| Physical State | Liquid (Predicted) | Handling as a neat oil requires inert atmosphere storage.[1] |
| Boiling Point | ~105–110 °C @ 15 mmHg (Est.) | High boiling point allows for thermal stability in coupling reactions. |
| pKa (Conjugate Acid) | ~8.3 – 8.6 | The ortho-fluorine withdraws electron density, slightly lowering the pKa compared to benzylamine (9.3), reducing non-specific binding. |
| LogP (Lipophilicity) | ~2.5 – 2.8 | Significantly more lipophilic than benzylamine; enhances membrane permeability. |
| Metabolic Stability | High | The 3,4-dichloro substitution blocks common P450 oxidation sites on the ring. |
The "Ortho-Fluorine" Effect
The fluorine atom at position 2 is not merely a substituent; it acts as a conformational lock . Through electrostatic repulsion with the nitrogen lone pair, it restricts the rotation of the methanamine side chain. This pre-organization can lower the entropic penalty upon binding to a target protein pocket (e.g., the TREX1 active site).
Synthetic Routes & Methodology
Synthesis is typically achieved via the reduction of the corresponding nitrile or amide. The Nitrile Reduction route is preferred for scale-up due to the commercial availability of the precursor.
Route A: Reduction of 3,4-Dichloro-2-fluorobenzonitrile
Precursor: 3,4-Dichloro-2-fluorobenzonitrile (CAS: 1349708-60-6).
Protocol:
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Setup: Charge a flame-dried flask with 3,4-dichloro-2-fluorobenzonitrile (1.0 equiv) under Argon.
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Solvent: Dissolve in anhydrous THF (0.5 M concentration).
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Reagent Addition: Cool to 0°C. Add Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 2.5 equiv) dropwise to control exotherm.
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Reflux: Warm to room temperature, then heat to reflux (65°C) for 12–16 hours.
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Quench: Cool to 0°C. Carefully add Methanol followed by 6M HCl to hydrolyze borane complexes.
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Workup: Basify aqueous layer to pH >12 with NaOH. Extract with DCM or EtOAc.
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Purification: Distillation under reduced pressure or amine-functionalized silica chromatography.
Route B: Reductive Amination (Alternative)
Precursor: 3,4-Dichloro-2-fluorobenzaldehyde (CAS: 86522-91-0).
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Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaCNBH₃), Methanol.
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Note: Less preferred due to potential for over-alkylation (secondary amine formation).
Synthesis Workflow Diagram
Caption: Standard synthetic pathway via nitrile reduction.
Applications in Drug Discovery[3][4][7]
TREX1 Inhibitor Development
Recent patent literature (e.g., US 11,583,538 ) highlights this amine as a key intermediate for synthesizing cyclic inhibitors of TREX1 .
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Mechanism: TREX1 is a cytosolic exonuclease that degrades DNA. Inhibiting TREX1 activates the cGAS-STING pathway, boosting the immune response against tumors.
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Role of the Amine: The (3,4-dichloro-2-fluorophenyl)methanamine moiety serves as a hydrophobic "anchor" that fits into the TREX1 binding pocket. The specific halogen pattern optimizes van der Waals interactions while the amine forms a critical amide bond with the core scaffold (often an amino acid derivative like Fmoc-D-Glu).
General Pharmacophore Utility
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Kinase Inhibitors: The electron-deficient ring system is ideal for pi-stacking interactions in ATP-binding pockets.
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GPCR Ligands: Used to tune lipophilicity (LogD) without introducing metabolic liabilities.
Safety & Handling Protocol
Hazard Classification: Corrosive (Category 1B). Signal Word: DANGER.
| Hazard | Precautionary Measure |
| Skin Corrosion | Causes severe skin burns.[2] Wear nitrile gloves (double-gloving recommended) and lab coat. |
| Eye Damage | Causes serious eye damage.[2] Use chemical splash goggles and a face shield. |
| Air Sensitivity | Primary amines react with CO₂ in air to form carbamates. Store under Nitrogen/Argon.[1] |
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.[1]
References
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Synthesis of TREX1 Inhibitors: Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors. US Patent 11,583,538 B2. (2023).
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Precursor Identification: 3,4-Dichloro-2-fluorobenzonitrile Product Page. Sigma-Aldrich. (Accessed 2026).
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Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews 37.2 (2008): 320-330.
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General Benzylamine Synthesis: Reduction of Nitriles to Amines. Organic Chemistry Portal. Link
